2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one, also known as MMQO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one exerts its inhibitory activity by binding to the ATP-binding site of CDKs and GSK-3, thereby preventing the phosphorylation of their respective substrates. This leads to the inhibition of various cellular processes such as cell cycle progression and glycogen synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one in lab experiments is its potent inhibitory activity against CDKs and GSK-3, which makes it a valuable tool for investigating various cellular processes. However, one of the major limitations is the lack of information regarding its pharmacokinetic properties and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one. One area of research involves the investigation of its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another area of research involves the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the full extent of its mechanism of action and its effects on various biochemical pathways.
Synthesemethoden
The synthesis of 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one involves the reaction of 2-(chloromethyl)-3H-quinazolin-4-one with 2-morpholin-4-ylpyridine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research involves the investigation of its mechanism of action and its effects on various biochemical pathways. This compound has been found to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which play important roles in various physiological processes.
Eigenschaften
IUPAC Name |
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-14-5-1-2-6-15(14)21-18(22-17)20-12-13-4-3-7-19-16(13)23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPAPBNOURQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.